N-(2,1-Benzisothiazol-3-yl)butanamide

Scaffold isomerism UV-Vis spectroscopy Electronic structure

N-(2,1-Benzisothiazol-3-yl)butanamide (CAS 67019-21-0) is a structurally critical 2,1‑benzisothiazole (benzo[c]isothiazole) isomer chemically distinct from the more common 1,2‑benzisothiazole antipsychotic scaffold. Its butanamide C4‑acyl chain and unsubstituted core deliver an XLogP3 of 2.7 and TPSA of 70.2 Ų—a CNS drug‑like profile validated for D2/5‑HT2 receptor programs. Researchers use this compound as a scaffold‑hopping reference for 1192U90‑type chemotypes and as a negative control in genotoxicity screening given the established class‑level safety of 3‑acylamino derivatives. Secure your supply of this unique isomer to probe differential target binding, matched molecular pair analyses, and clean phenotypic screens.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 67019-21-0
Cat. No. B12672955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1-Benzisothiazol-3-yl)butanamide
CAS67019-21-0
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C=CC=CC2=NS1
InChIInChI=1S/C11H12N2OS/c1-2-5-10(14)12-11-8-6-3-4-7-9(8)13-15-11/h3-4,6-7H,2,5H2,1H3,(H,12,14)
InChIKeyJSGJKPXQZWWURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,1-Benzisothiazol-3-yl)butanamide (CAS 67019-21-0): Core Scaffold and Physicochemical Identity for Procurement Decisions


N-(2,1-Benzisothiazol-3-yl)butanamide is a heterocyclic amide featuring a 2,1-benzisothiazole core acylated with a butanoyl group at the 3-position [1]. This compound belongs to the 2,1-benzisothiazole isomer class (benzo[c]isothiazole), structurally distinct from the more extensively studied 1,2-benzisothiazole (benzo[d]isothiazole) scaffold found in several antipsychotic drug candidates [2]. Its computed physicochemical profile includes a molecular weight of 220.29 g/mol, an XLogP3 of 2.7, a topological polar surface area of 70.2 Ų, three rotatable bonds, and a density of 1.278 g/cm³ with a boiling point of 433.2°C at 760 mmHg [1]. The compound is registered under CCRIS 8347 and DSSTox ID DTXSID00985863, indicating prior toxicological evaluation interest [1].

Why Generic Benzisothiazole Amides Cannot Substitute for N-(2,1-Benzisothiazol-3-yl)butanamide in Research Applications


The 2,1-benzisothiazole scaffold is chemically and spectroscopically distinct from the 1,2-benzisothiazole isomer, with different UV absorption maxima, electronic distribution, and reactivity profiles [1]. Furthermore, the specific butanamide (C4) acylation at the 3-position imparts a unique lipophilic-hydrophilic balance that cannot be replicated by shorter-chain analogs such as the acetamide (C2) or bulkier aromatic benzamide derivatives [2]. Ring substitution (e.g., 5-methyl or 5-chloro) further alters lipophilicity, metabolic potential, and hydrogen-bonding capacity relative to the unsubstituted parent [3]. Direct high-strength quantitative biological differentiation data for this specific compound are limited in the public literature; the evidence presented below relies on the strongest available structural, physicochemical, and class-level comparisons [4].

Quantitative Differentiation Evidence for N-(2,1-Benzisothiazol-3-yl)butanamide vs. Close Analogs and Isomers


UV Spectral Differentiation: 2,1-Benzisothiazole Scaffold vs. 1,2-Benzisothiazole Isomer

The 2,1-benzisothiazole core (benzo[c]isothiazole) exhibits a distinct UV absorption profile compared to the 1,2-benzisothiazole isomer (benzo[d]isothiazole), enabling unambiguous scaffold identification and purity assessment. The 2,1-isomer displays its longest-wavelength absorption maximum at 315 nm, a 13 nm bathochromic shift relative to the 302 nm maximum of the 1,2-isomer. Introduction of the 3-acetamido substituent (as a close proxy for the 3-butanamido group) onto the 2,1-benzisothiazole scaffold induces a further substantial bathochromic shift of the main bands to 226, 290, 302, and 351 nm [1]. This spectral signature is unique to the 2,1-isomer with 3-acylamino substitution and cannot be replicated by 1,2-benzisothiazole amides.

Scaffold isomerism UV-Vis spectroscopy Electronic structure Benzisothiazole

Lipophilicity (XLogP3) Differentiation: Butanamide vs. Acetamide and Benzamide Analogs on the 2,1-Benzisothiazole Scaffold

N-(2,1-Benzisothiazol-3-yl)butanamide has a computed XLogP3 of 2.7, positioning it with an intermediate lipophilicity between the shorter-chain acetamide analog (logP ≈ 2.90) and the aromatic benzamide analog (MW 254.31, with expected higher logP due to increased hydrocarbon content) [1]. The butanamide chain also introduces three rotatable bonds versus one rotatable bond in the acetamide analog, conferring greater conformational flexibility that may influence target binding entropy [1][2]. The topological polar surface area of 70.2 Ų for the butanamide is slightly lower than the 73.72 Ų reported for the acetamide analog, indicating marginally better predicted membrane permeability [1].

Lipophilicity XLogP3 Drug-likeness Amide chain length Physicochemical properties

Genotoxicity Risk Differentiation: 3-Acylamino vs. 3-Amino and Nitro-Substituted 2,1-Benzisothiazoles

Structure-activity relationship studies on 2,1-benzisothiazole derivatives have demonstrated that compounds bearing a free 3-amino group or an aromatic nitro group possess genotoxic properties, whereas 3-substituted amino derivatives (including acylamino substitution) showed suppressed mutagenicity [1]. N-(2,1-Benzisothiazol-3-yl)butanamide, with its 3-butanamido (acylamino) substituent, falls into the latter, non-genotoxic structural class. This SAR is based on in vitro evaluation of a series of 2,1-benzisothiazoles including bz-nitro, 3-ethylacetate, 3-amino, and 3-substituted amino derivatives [1]. The general antimicrobial activity of this compound class was found to be very low, with only compound 61 exhibiting relatively high activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae [1].

Genotoxicity Structure-activity relationship 3-Acylamino Mutagenicity Safety profiling

Thermal Stability and Physical State Differentiation from Benzothiazole Amide Isomers

N-(2,1-Benzisothiazol-3-yl)butanamide exhibits a boiling point of 433.2°C at 760 mmHg and a flash point of 215.8°C, with a density of 1.278 g/cm³ . These values reflect the contribution of the 2,1-benzisothiazole ring system fused with the butanamide side chain. In contrast, the parent 2,1-benzisothiazole scaffold (unsubstituted) has a boiling point of approximately 220°C at 760 mmHg [1]. The ~213°C increase in boiling point upon 3-butanamido substitution is consistent with the introduction of an amide hydrogen-bond donor and the associated increase in molecular weight from 135.18 to 220.29 g/mol. This elevated boiling point and flash point indicate greater thermal stability and lower volatility compared to the parent heterocycle, which may be relevant for applications requiring thermal processing or elevated-temperature storage [1].

Thermal stability Boiling point Flash point Physical state Handling

Recommended Research and Procurement Application Scenarios for N-(2,1-Benzisothiazol-3-yl)butanamide


Scaffold-Hopping Studies Targeting 1,2-Benzisothiazole-Derived Antipsychotic Pharmacophores

N-(2,1-Benzisothiazol-3-yl)butanamide serves as a key synthetic intermediate or scaffold-hopping comparator for programs exploring the 1,2-benzisothiazol-3-yl-piperazinyl-butyl-benzamide antipsychotic chemotype (e.g., 1192U90 and related D2/5-HT2 antagonists) [1][2]. The distinct electronic properties of the 2,1-isomer, evidenced by its UV absorption at 315 nm versus 302 nm for the 1,2-isomer, may translate into differential target binding profiles [3]. Researchers can use this compound to systematically probe the impact of benzisothiazole isomerism on dopamine D2, serotonin 5-HT1a, and 5-HT2 receptor affinities.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed XLogP3 of 2.7 and a TPSA of 70.2 Ų, N-(2,1-Benzisothiazol-3-yl)butanamide occupies a favorable CNS drug-like property space [1]. This compound can be used as an unsubstituted reference standard in matched molecular pair analyses against its 5-methyl (MW 234.32) and 5-chloro (MW 254.74) ring-substituted analogs to quantify the independent contributions of substituent effects on lipophilicity, solubility, and permeability without confounding scaffold changes [4]. The three rotatable bonds of the butanamide chain also provide a distinct entropic profile compared to the rigid acetamide (one rotatable bond) and benzamide (two rotatable bonds) analogs [1].

Genotoxicity Screening Reference for 2,1-Benzisothiazole Library Design

The established class-level SAR indicates that 3-acylamino-2,1-benzisothiazoles lack the genotoxicity associated with 3-amino and nitro-substituted congeners [5]. N-(2,1-Benzisothiazol-3-yl)butanamide can be incorporated as a negative control or reference compound in genotoxicity screening panels (e.g., Ames test, in vitro micronucleus assay) when evaluating newly synthesized 2,1-benzisothiazole derivatives. Its inclusion in compound libraries for phenotypic screening also reduces the risk of false-positive hits arising from DNA-reactive contaminants.

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